molecular formula C12H12BrN3O4S B11262783 ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11262783
M. Wt: 374.21 g/mol
InChI Key: JHMDDIAPPFOJKN-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzene sulfonyl chloride.

    Esterification: The carboxylate group is introduced through an esterification reaction with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C12H12BrN3O4S

Molecular Weight

374.21 g/mol

IUPAC Name

ethyl 5-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C12H12BrN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3,(H,14,15)

InChI Key

JHMDDIAPPFOJKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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